molecular formula C12H20N4O3 B1383967 Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate CAS No. 1422344-08-8

Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate

Cat. No. B1383967
M. Wt: 268.31 g/mol
InChI Key: LHLFQVGACGAZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C12H20N4O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate is utilized in pharmaceutical research, particularly in the development of novel P2X7 receptor antagonists. These compounds are potential therapeutic agents due to their ability to penetrate the brain and show in vivo target engagement after oral dosing. Specifically, JNJ-54175446 has been identified as a clinical candidate, highlighting the compound's significance in drug discovery efforts (Letavic et al., 2017).

Chemical Synthesis and Characterization

The compound plays a crucial role in chemical synthesis and characterization. It has been used in the synthesis of Schiff base compounds, with specific focus on their crystal and molecular structure. These structures are stabilized by intramolecular hydrogen bonds, as detailed in X-ray crystallographic analysis and DFT studies (Çolak et al., 2021).

Cardiovascular Research

In cardiovascular research, derivatives of this compound have been explored for their coronary vasodilating and antihypertensive activities. For instance, one study found 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine to be a promising cardiovascular agent, demonstrating potent coronary vasodilating activity (Sato et al., 1980).

Metabolic Studies

The compound has been implicated in metabolic studies as well. For example, a study on the CYP2C8- and CYP3A-mediated C-demethylation of a related compound, CP-533,536, revealed insights into the metabolic pathways of compounds containing the tert-butyl moiety (Prakash et al., 2008).

Synthesis of Nucleosides

Additionally, the compound has been used in the total synthesis of nucleosides, such as 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one and its derivatives. These syntheses employ novel ring closure procedures, contributing to the field of medicinal chemistry (Meyer et al., 1980).

Tautomeric Studies

In tautomeric studies, the tert-butyl group's steric effects have been investigated in compounds like dihydro-1,2,4-triazolo[1,5-a]pyrimidines. The introduction of the tert-butyl group significantly affects the tautomeric equilibrium, as demonstrated through X-ray diffraction structural analysis (Desenko et al., 1993).

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)16-6-5-8-10(9(16)7-17)13-14-15(8)4/h9,17H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLFQVGACGAZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CO)N=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104201
Record name 5H-1,2,3-Triazolo[4,5-c]pyridine-5-carboxylic acid, 1,4,6,7-tetrahydro-4-(hydroxymethyl)-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate

CAS RN

1422344-08-8
Record name 5H-1,2,3-Triazolo[4,5-c]pyridine-5-carboxylic acid, 1,4,6,7-tetrahydro-4-(hydroxymethyl)-1-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-1,2,3-Triazolo[4,5-c]pyridine-5-carboxylic acid, 1,4,6,7-tetrahydro-4-(hydroxymethyl)-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate
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Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate
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Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate
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Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate
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Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate
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Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate

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